molecular formula C8H10BrClN2 B1526636 5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine CAS No. 1112982-73-6

5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine

Cat. No. B1526636
M. Wt: 249.53 g/mol
InChI Key: XITXTFUBWUDYBS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine is a chemical compound with the empirical formula C8H11BrClN3. It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .

Scientific Research Applications

Selective Amination and Catalysis

One research application involves the selective amination of polyhalopyridines using a palladium-xantphos complex. This process predominantly yields amino-chloropyridine products with high isolation yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Such methodologies are crucial for the development of novel organic compounds, which can have applications ranging from pharmaceuticals to materials science.

Regioselective Reactions and Crystallography

Another study focuses on regioselective displacement reactions to synthesize bromo-chloro-methylpyrimidin-amine derivatives. This process is analyzed through X-ray crystallography, providing insights into the molecular structure and potential applications in drug design and development (Doulah et al., 2014).

Novel Pyridine-Based Derivatives

Research also extends to the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, showcasing the utility of 5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine in creating compounds with potential applications in medicinal chemistry and material science (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-2-chloro-N-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITXTFUBWUDYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine

Synthesis routes and methods

Procedure details

5-bromo-2-chloropyridin-3-amine (1.889 g, 9.1 mmol) was dissolved in isopropyl acetate (20 ml) and acetone (0.81 ml, 11 mmol), trifluoroacetic acid (1.40 ml, 18 mmol), and sodium triacetoxyborohydride (2.34 g, 11 mmol) were added. The reaction was stirred under nitrogen at room temperature for almost 4.5 hours and then quenched with 10% sodium hydroxide in water (˜20 ml) to raise the pH to about 9. The layers were separated, and the aqueous phase was extracted with EtOAc. The organic extracts were combined, dried over sodium sulfate, filtered, concentrated, and dried under high vacuum to afford 5-bromo-2-chloro-N-isopropylpyridin-3-amine (2.33 g, 89% purity, 100% yield). MS (ESI pos. ion) m/z: 249 (MH+, 79Br), 251 (MH+, 81Br). Calculated exact mass for C8H10BrClN2 248 (79Br), 250 (81Br).
Quantity
1.889 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
2.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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